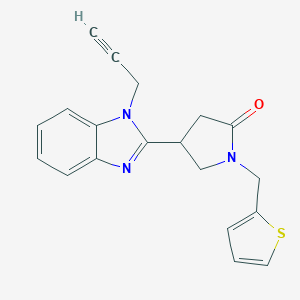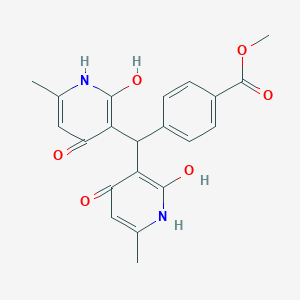
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one, also known as PBT2, is a small molecule drug that has been extensively studied for its potential therapeutic applications. PBT2 is a metal protein attenuating compound that has been shown to be effective in treating various neurodegenerative diseases such as Alzheimer's and Huntington's disease.
作用机制
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is a metal protein attenuating compound that works by targeting and chelating metal ions such as copper and zinc. These metal ions are known to play a role in the formation of amyloid-beta plaques in Alzheimer's disease and the aggregation of mutant huntingtin protein in Huntington's disease. By chelating these metal ions, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one reduces the formation of these toxic aggregates and promotes their clearance.
Biochemical and Physiological Effects:
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects in animal models of neurodegenerative diseases. In addition to reducing amyloid-beta levels and improving cognitive function in Alzheimer's disease models, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has also been shown to reduce oxidative stress and inflammation, as well as improve synaptic function and promote neurogenesis. In Huntington's disease models, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been shown to improve motor function, reduce neuronal loss, and promote the clearance of mutant huntingtin protein.
实验室实验的优点和局限性
One of the main advantages of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one is its specificity for metal ions such as copper and zinc, which makes it a promising therapeutic candidate for neurodegenerative diseases. However, there are also some limitations to using 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one in lab experiments. For example, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has a short half-life in the body, which may limit its effectiveness in long-term treatments.
未来方向
There are several future directions for the research and development of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one. One area of focus is improving the pharmacokinetic properties of the compound to increase its effectiveness in vivo. Another area of focus is exploring the potential of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one for treating other neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to elucidate the precise mechanism of action of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one and to identify potential biomarkers for monitoring its therapeutic effects.
合成方法
The synthesis of 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one involves the reaction of 2-thienylmethylamine with 4-(1-prop-2-ynyl)benzaldehyde to form the Schiff base, which is then reduced with sodium borohydride to yield the final product, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one. The synthesis method has been optimized to improve the yield and purity of the compound.
科学研究应用
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. In preclinical studies, 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one has also been shown to improve motor function and reduce neuronal loss in animal models of Huntington's disease.
属性
IUPAC Name |
4-(1-prop-2-ynylbenzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-9-22-17-8-4-3-7-16(17)20-19(22)14-11-18(23)21(12-14)13-15-6-5-10-24-15/h1,3-8,10,14H,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOARDGUZLXGRQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-ynylbenzimidazol-2-yl)-1-(2-thienylmethyl)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368067.png)
![4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368073.png)
![3,4,5-trimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368078.png)
![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)
![(3-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368084.png)
![2-{[1-(4-Chlorobenzoyl)-3-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B368089.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)